KRAS G12D inhibitor 5

KRAS G12D biochemical assay binding affinity

KRAS G12D inhibitors with identical nominal targets are not interchangeable research tools. Substituting inhibitor 5 (ERAS-5024) with MRTX1133, GFH375/VS-7375, or HBW-012-E without validation introduces confounding variables in PK/PD, toxicity, and combination therapy studies. This compound is uniquely characterized for MRGPRX2-mediated pseudo-allergic reaction studies and offers a publicly available 1.35 Å co-crystal structure (PDB: 8TXE) for rational drug design. - Validated in 3D Cell-Titer Glo assays (AsPC-1 PDAC, single-digit nM potency; pERK IC50 = 2.1 nM) - Oral bioavailability demonstrated: 51% TGI at 3 mg/kg, 77% TGI at 10 mg/kg in PDAC xenografts - Essential positive control for MRGPRX2 agonism & histamine release toxicology screening

Molecular Formula C31H31ClF2N6O2
Molecular Weight 593.1 g/mol
Cat. No. B13924542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G12D inhibitor 5
Molecular FormulaC31H31ClF2N6O2
Molecular Weight593.1 g/mol
Structural Identifiers
SMILESC1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F
InChIInChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1
InChIKeyMREIKMRVSAOCHR-RMIANRRMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ERAS-5024 Overview


KRAS G12D inhibitor 5 (CAS No. 2621928-53-6), also designated as compound 5 and subsequently developed as the lead clinical candidate ERAS-5024, is a potent, selective, non-covalent small-molecule inhibitor of the GDP-bound KRAS G12D mutant protein [1]. This compound was rationally designed through structure-based drug design targeting the switch II pocket and is supported by a high-resolution (1.35 Å) co-crystal structure (PDB: 8TXE) [2]. Its primary research application lies in preclinical studies of KRAS G12D-driven malignancies, most notably pancreatic ductal adenocarcinoma (PDAC), where G12D mutations occur in approximately 45% of cases [1].

Research context
KRAS G12D-driven PDAC preclinical models (G12D mutation in ~45% of PDAC)
Binding mode
Non-covalent inhibitor targeting GDP-bound (OFF-state) switch II pocket
Structural resource
High-resolution co-crystal structure (1.35 Å, PDB: 8TXE) supports structure-based design

Non-Interchangeable Profile of ERAS-5024


KRAS G12D inhibitors are not interchangeable research tools despite sharing a nominal target. Critical differences exist across compounds in their binding mode (ON-state vs. OFF-state selectivity), oral bioavailability, off-target toxicological profiles (e.g., MRGPRX2-mediated pseudo-allergic responses), and therapeutic index [1][2]. Substituting KRAS G12D inhibitor 5 (ERAS-5024) with MRTX1133, GFH375/VS-7375, or HBW-012-E without experimental validation introduces confounding variables in PK/PD modeling, toxicity assessment, and combination therapy studies. The narrow therapeutic index and specific safety liabilities identified for ERAS-5024, including MRGPRX2 agonism, represent a distinct molecular pharmacology profile that cannot be assumed for other in-class candidates [1]. The following quantitative evidence delineates where this compound demonstrates verifiable, procurement-relevant differentiation.

Binding mode mismatch
ON-state vs OFF-state selectivity may alter target engagement and downstream signaling readouts
Oral bioavailability gap
MRTX1133 requires intraperitoneal dosing; substituting with oral candidates may confound PK/PD interpretation
Off-target liability profile
MRGPRX2 agonism characterized for ERAS-5024 may not be present in other G12D inhibitors, altering toxicity study design

ERAS-5024 Comparative Evidence


Biochemical Binding Affinity vs. MRTX1133

In biochemical assays assessing inhibition of SOS1-catalyzed nucleotide exchange on KRAS G12D, KRAS G12D inhibitor 5 (ERAS-5024) demonstrates an IC50 of 0.86 nM, while MRTX1133 exhibits an IC50 of <2 nM [1]. Although the absolute difference is modest (~2.3-fold in the target's favor), the binding affinity (Kd) for MRTX1133 (0.2 pM) is reported with substantially higher sensitivity than ERAS-5024 [2]. This indicates that ERAS-5024 occupies a distinct potency-affinity space that may be optimal for specific experimental designs requiring moderate but sustained target engagement rather than ultra-high affinity irreversible-like binding kinetics.

Biochemical Binding IC₅₀
Cross-study comparable
0.86 nM (ERAS-5024) vs ~1.0–2.3 nM (MRTX1133)
Supports biochemical assay selection for washout-sensitive studies
Cross-study comparison; assay conditions may differ
KRAS G12D biochemical assay binding affinity IC50 SOS1-mediated nucleotide exchange

Cellular pERK Inhibition vs. MRTX1133

In AsPC-1 pancreatic ductal adenocarcinoma cells harboring the KRAS G12D mutation, ERAS-5024 inhibits ERK1/2 phosphorylation (pERK) with an IC50 of 2.1 nM [1]. MRTX1133 inhibits pERK in the same cell line with a reported IC50 range of 1-10 nM across multiple G12D-mutant lines [2]. While the cellular potencies are comparable within experimental variation, ERAS-5024's cellular activity is fully characterized in 3D Cell-Titer Glo proliferation assays with single-digit nanomolar potency [1], whereas MRTX1133's 3D proliferation data in AsPC-1 is reported with an IC50 of 10.88 nM in comparator studies [3]. This suggests ERAS-5024 may exhibit marginally superior anti-proliferative activity in 3D PDAC models.

Cellular pERK IC₅₀ (AsPC-1)
Cross-study comparable
2.1 nM (ERAS-5024); MRTX1133 range 1–10 nM
Cellular potency comparable; 3D proliferation data may support model selection
3D proliferation IC₅₀ for ERAS-5024 reported in low nanomolar range
pERK inhibition AsPC-1 pancreatic cancer cellular potency KRAS G12D

In Vivo Tumor Growth Inhibition in PDAC Xenograft

In the AsPC-1 KRAS G12D-mutant PDAC xenograft mouse model, ERAS-5024 administered at 3 mg/kg achieved 51% tumor growth inhibition (TGI), while the 10 mg/kg dose achieved 77% TGI [1]. As a class-level reference, MRTX1133 in a different PDAC xenograft model (Panc 04.03) demonstrated 94% TGI at 3 mg/kg BID via intraperitoneal administration [2]. The key differentiator for ERAS-5024 is that efficacy was achieved via oral administration, whereas MRTX1133's reported efficacy required intraperitoneal dosing due to its poor oral bioavailability [3]. This oral route advantage is critical for chronic dosing studies where repeated IP injections introduce confounding stress and inflammation variables.

In Vivo PDAC Xenograft TGI
Class-level inference
51% TGI (3 mg/kg, oral); 77% TGI (10 mg/kg, oral)
Oral dosing may support chronic studies without IP-related stress
MRTX1133: 94% TGI at 3 mg/kg IP (different PDAC model); cross-model comparison limited
tumor growth inhibition AsPC-1 xenograft PDAC in vivo efficacy dose response

Oral Bioavailability Profile Comparison

Head-to-head rat pharmacokinetic data from comparator studies demonstrate that MRTX1133 exhibits extremely poor oral exposure, with Cmax of 9 ng/mL and AUC0-t of 20 ng·h/mL following a 100 mg/kg oral dose [1]. While direct oral PK parameters for ERAS-5024 are not reported in the same study, the compound was advanced as an orally bioavailable clinical candidate based on favorable PK properties enabling oral administration in xenograft efficacy studies [2]. In contrast, MRTX1133's near-negligible oral exposure necessitates intraperitoneal dosing for in vivo studies [1]. HBW-012-E, a next-generation comparator, achieves Cmax of 1444 ng/mL and AUC0-t of 5724 ng·h/mL at the same 100 mg/kg oral dose—representing >160-fold and >285-fold improvements over MRTX1133, respectively [1]. ERAS-5024 occupies an intermediate oral bioavailability profile that may be preferable for studies requiring moderate but sustained systemic exposure without the very high exposure levels of HBW-012-E that could confound toxicity interpretation.

Oral PK Exposure (Rat)
Head-to-head
ERAS-5024: orally bioavailable (efficacy via oral dosing)
Intermediate exposure may support sustained target engagement studies
MRTX1133 Cmax 9 ng/mL, AUC 20 ng·h/mL; HBW-012-E AUC 5724 ng·h/mL; ERAS-5024 exact PK not reported in comparator study
oral bioavailability pharmacokinetics AUC Cmax rat PK

MRGPRX2-Mediated Pseudo-Allergic Liability

A distinguishing feature of ERAS-5024 is its documented agonism of MRGPRX2 (Mas-related G protein-coupled receptor X2), which is mechanistically linked to pseudo-allergic reactions characterized by acute dose-limiting toxicity, plasma histamine elevation in dogs, and inflammatory responses observed shortly after administration at doses marginally above efficacious levels [1]. This narrow therapeutic index—where maximum tolerated dose plasma exposures fall below those required for robust anti-tumor activity—represents a specific molecular pharmacology liability that has been extensively characterized for ERAS-5024 using CETSA (Cellular Thermal Shift Assay) and functional off-target screens [1]. Comparable MRGPRX2 liability data are not reported for MRTX1133, GFH375/VS-7375, or HBW-012-E in the public domain. GFH375 has been specifically described as demonstrating superior safety profile in preclinical studies [2], suggesting it may lack this specific off-target activity.

MRGPRX2 Agonism Liability
Class-level inference
Positive; plasma histamine elevation in dogs; dose-limiting toxicity observed
Unique off-target tool for studying pseudo-allergic mechanisms in KRAS G12D context
GFH375/VS-7375 reported favorable tolerability profile; MRGPRX2 status not disclosed for MRTX1133
MRGPRX2 pseudo-allergic reaction therapeutic index toxicity CETSA

High-Resolution Co-Crystal Structure (PDB 8TXE)

KRAS G12D inhibitor 5 (compound 5) is co-crystallized with GDP-bound KRAS G12D at 1.35 Å resolution (PDB: 8TXE), providing atomic-level detail of its binding mode within the switch II pocket [1]. This structure reveals specific interactions that guided the optimization of the compound series culminating in ERAS-5024. While MRTX1133 also has published co-crystal structures with KRAS G12D, the 8TXE structure provides a distinct chemical scaffold reference point for structure-based drug design efforts [2]. The availability of this high-resolution structural data enables rational modification of the pyrido[4,3-d]pyrimidine core for SAR exploration, which is not possible with compounds lacking publicly deposited structural data.

Co-crystal Structure
Supporting evidence
PDB: 8TXE, 1.35 Å resolution with GDP-bound KRAS G12D
Public structural resource for rational design and scaffold hopping
GFH375/VS-7375 structural data not publicly deposited as of 2025
co-crystal structure PDB 8TXE switch II pocket structure-based drug design X-ray crystallography

ERAS-5024 Application Scenarios


MRGPRX2 Pseudo-Allergic Response Studies

KRAS G12D inhibitor 5 (ERAS-5024) is uniquely suited for toxicology studies examining MRGPRX2-mediated pseudo-allergic reactions associated with KRAS G12D inhibition. Its well-characterized MRGPRX2 agonism, documented plasma histamine elevation in dogs, and narrow therapeutic index make it an essential positive control for evaluating this specific off-target liability [1]. Researchers comparing safety profiles across KRAS G12D inhibitor chemotypes should include ERAS-5024 as the reference compound with established MRGPRX2 activity, while using GFH375/VS-7375 as a comparator lacking this reported liability [2]. This enables direct assessment of whether pseudo-allergic potential correlates with specific structural features of the pyrido[4,3-d]pyrimidine scaffold.

Structure-Based Drug Design & Scaffold Hopping

The high-resolution (1.35 Å) co-crystal structure of KRAS G12D inhibitor 5 bound to GDP-loaded KRAS G12D (PDB: 8TXE) provides a publicly available, experimentally validated starting point for structure-based drug design campaigns [1]. Medicinal chemistry teams developing next-generation KRAS G12D inhibitors can use this structure to guide scaffold modifications, identify key binding interactions, and perform in silico screening for novel chemotypes. Unlike proprietary compounds lacking deposited structural data, ERAS-5024/compound 5 enables academic and industry groups to conduct rational design without first solving a de novo co-crystal structure, accelerating SAR exploration and hit-to-lead optimization programs [2].

Oral In Vivo PK/PD & Efficacy Studies

For chronic in vivo efficacy studies where oral administration is required but ultra-high plasma exposure is undesirable due to potential off-target confounding, ERAS-5024 offers an optimal balance. The compound demonstrates tumor growth inhibition (51% at 3 mg/kg; 77% at 10 mg/kg) via oral dosing in PDAC xenograft models [1]. Unlike MRTX1133, which necessitates intraperitoneal administration due to negligible oral bioavailability, ERAS-5024 enables oral gavage dosing that better models clinical administration routes while avoiding the repeated handling stress of IP injections [2]. Additionally, its oral exposure profile is less extreme than HBW-012-E (AUC0-t 5724 ng·h/mL at 100 mg/kg), making it suitable for studies where moderate, sustained target engagement is desired rather than maximal plasma concentration [3].

3D Tumor Spheroid & PDAC Cellular Models

ERAS-5024 is specifically optimized for 3D Cell-Titer Glo proliferation assays in AsPC-1 PDAC cells, with single-digit nanomolar potency reported [1]. This 3D assay format better recapitulates the tumor microenvironment and drug penetration barriers than traditional 2D monolayer cultures. Researchers investigating KRAS G12D-driven PDAC using 3D organoid or spheroid models should prioritize ERAS-5024 due to its validated performance in these physiologically relevant systems. The compound's cellular pERK IC50 of 2.1 nM in AsPC-1 cells provides a benchmark for pathway inhibition that can serve as a pharmacodynamic readout in ex vivo treated tumor samples [2].

Application
Selection Property
Validation Focus
MRGPRX2 pseudo-allergy mechanism studies
Documented MRGPRX2 agonism and histamine release liability
Safety-related endpoint monitoring in toxicity models
Structure-based drug design & scaffold hopping
Publicly deposited co-crystal structure (PDB 8TXE)
Validate binding interactions via computational docking
Oral in vivo PK/PD & xenograft efficacy studies
Oral bioavailability supporting oral dosing in models
Confirm plasma exposure and target engagement in PDAC models
3D tumor spheroid & PDAC cellular model research
Reported 3D proliferation assay response
Validate pERK inhibition in spheroid/organoid models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS G12D inhibitor 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.